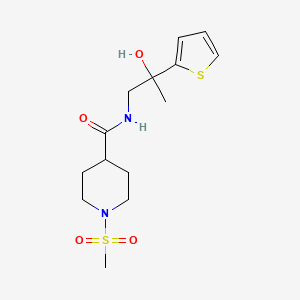![molecular formula C19H16FN3O2 B2890610 3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide CAS No. 2319892-45-8](/img/structure/B2890610.png)
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a chemical compound with significant potential in scientific research. It possesses unique properties that make it valuable for various applications, including drug development and the study of biological processes.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit enzymes such as17ß-hydroxysteroid dehydrogenase Type 2 and phosphodiesterase (PDE10A) . These enzymes play crucial roles in steroid hormone metabolism and signal transduction, respectively.
Mode of Action
Similar compounds have been reported to inhibit their target enzymes, thereby altering the normal biochemical processes in the cell .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, inhibition of 17ß-hydroxysteroid dehydrogenase Type 2 can impact steroid hormone metabolism . Similarly, inhibition of PDE10A can affect cyclic nucleotide signaling pathways . The exact downstream effects would depend on the specific cellular context.
Result of Action
Similar compounds have demonstrated antitumor effects, suggesting potential applications in cancer therapy .
Méthodes De Préparation
The synthesis of 3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves several steps. One common method includes the reaction of 3-fluoro-4-methoxybenzoic acid with 6-phenylpyrimidin-4-ylmethanamine under specific conditions to form the desired benzamide compound. The reaction typically requires a solvent such as ethanol and may involve catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or methoxy groups, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is utilized in studying biological processes and interactions at the molecular level.
Industry: The compound’s unique properties make it valuable for industrial applications, including the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide can be compared with other similar compounds, such as:
3-fluoro-4-methoxyphenylboronic acid: This compound shares similar structural features and is used in similar applications.
4-hydroxy-2-quinolones: These compounds have unique biological activities and are valuable in drug research and development.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-18-8-7-14(9-16(18)20)19(24)21-11-15-10-17(23-12-22-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROFZGDAILYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B2890527.png)
![(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2890528.png)
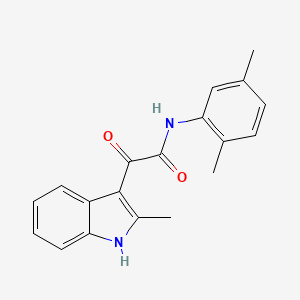
![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2890530.png)
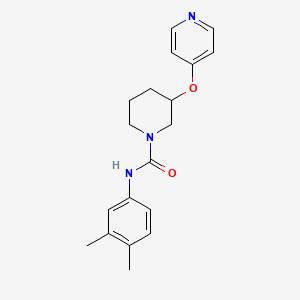
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2890535.png)
![N-(2-ethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2890537.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2890538.png)
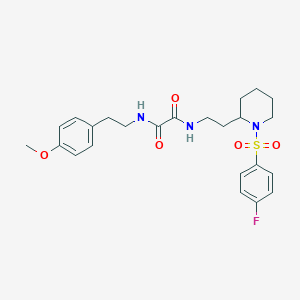
![N-(2-ethyl-6-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890541.png)
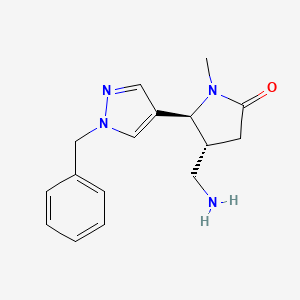
![2,4-dichloro-N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2890543.png)
![3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2890548.png)
